molecular formula C25H20F6N2O3 B4332167 2-{[4-(1,2,2,3,3,3-hexafluoropropoxy)benzoyl]amino}-N-(2-phenylethyl)benzamide

2-{[4-(1,2,2,3,3,3-hexafluoropropoxy)benzoyl]amino}-N-(2-phenylethyl)benzamide

Cat. No. B4332167
M. Wt: 510.4 g/mol
InChI Key: CUQGKKWZWWYIPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(1,2,2,3,3,3-hexafluoropropoxy)benzoyl]amino}-N-(2-phenylethyl)benzamide, also known as HPPH, is a novel photosensitizer that has been extensively studied for its potential applications in photodynamic therapy (PDT). PDT is a non-invasive treatment that involves the use of a photosensitizer, light, and oxygen to selectively destroy cancer cells. HPPH has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

The mechanism of action of 2-{[4-(1,2,2,3,3,3-hexafluoropropoxy)benzoyl]amino}-N-(2-phenylethyl)benzamide involves the generation of reactive oxygen species (ROS) upon exposure to light. The ROS generated by 2-{[4-(1,2,2,3,3,3-hexafluoropropoxy)benzoyl]amino}-N-(2-phenylethyl)benzamide can cause damage to cellular components, leading to cell death. 2-{[4-(1,2,2,3,3,3-hexafluoropropoxy)benzoyl]amino}-N-(2-phenylethyl)benzamide has been shown to have a high quantum yield of singlet oxygen generation, making it an efficient photosensitizer.
Biochemical and Physiological Effects
2-{[4-(1,2,2,3,3,3-hexafluoropropoxy)benzoyl]amino}-N-(2-phenylethyl)benzamide has been shown to have low toxicity and good pharmacokinetic properties. In preclinical studies, 2-{[4-(1,2,2,3,3,3-hexafluoropropoxy)benzoyl]amino}-N-(2-phenylethyl)benzamide has been shown to selectively accumulate in tumor tissues, leading to efficient tumor destruction upon exposure to light. 2-{[4-(1,2,2,3,3,3-hexafluoropropoxy)benzoyl]amino}-N-(2-phenylethyl)benzamide has also been shown to have a long half-life in vivo, allowing for optimal accumulation in tumor tissues.

Advantages and Limitations for Lab Experiments

2-{[4-(1,2,2,3,3,3-hexafluoropropoxy)benzoyl]amino}-N-(2-phenylethyl)benzamide has several advantages for use in lab experiments. It has a high quantum yield of singlet oxygen generation, making it an efficient photosensitizer. It also has low toxicity and good pharmacokinetic properties, making it a promising candidate for clinical use. However, 2-{[4-(1,2,2,3,3,3-hexafluoropropoxy)benzoyl]amino}-N-(2-phenylethyl)benzamide has some limitations, including the need for light exposure to activate its photodynamic activity and the potential for photobleaching, which can reduce its effectiveness.

Future Directions

There are several future directions for the research and development of 2-{[4-(1,2,2,3,3,3-hexafluoropropoxy)benzoyl]amino}-N-(2-phenylethyl)benzamide. One area of focus is the optimization of the dosing and administration of 2-{[4-(1,2,2,3,3,3-hexafluoropropoxy)benzoyl]amino}-N-(2-phenylethyl)benzamide for clinical use. Another area of focus is the development of new delivery systems for 2-{[4-(1,2,2,3,3,3-hexafluoropropoxy)benzoyl]amino}-N-(2-phenylethyl)benzamide to improve its efficacy and reduce potential side effects. Additionally, the combination of 2-{[4-(1,2,2,3,3,3-hexafluoropropoxy)benzoyl]amino}-N-(2-phenylethyl)benzamide with other therapies, such as chemotherapy and immunotherapy, is an area of active research. Finally, the development of new photosensitizers with improved properties and efficacy is an area of ongoing research.

Scientific Research Applications

2-{[4-(1,2,2,3,3,3-hexafluoropropoxy)benzoyl]amino}-N-(2-phenylethyl)benzamide has been extensively studied for its potential applications in PDT. In preclinical studies, 2-{[4-(1,2,2,3,3,3-hexafluoropropoxy)benzoyl]amino}-N-(2-phenylethyl)benzamide has shown selective accumulation in tumor tissues and efficient photodynamic activity, leading to tumor destruction. 2-{[4-(1,2,2,3,3,3-hexafluoropropoxy)benzoyl]amino}-N-(2-phenylethyl)benzamide has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for clinical use.

properties

IUPAC Name

2-[[4-(1,2,2,3,3,3-hexafluoropropoxy)benzoyl]amino]-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F6N2O3/c26-23(24(27,28)25(29,30)31)36-18-12-10-17(11-13-18)21(34)33-20-9-5-4-8-19(20)22(35)32-15-14-16-6-2-1-3-7-16/h1-13,23H,14-15H2,(H,32,35)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQGKKWZWWYIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC(C(C(F)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[4-(1,2,2,3,3,3-hexafluoropropoxy)phenyl]carbonyl}amino)-N-(2-phenylethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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